molecular formula C12H13NO2 B8772109 7-Sec-butylisatin CAS No. 57817-01-3

7-Sec-butylisatin

Cat. No.: B8772109
CAS No.: 57817-01-3
M. Wt: 203.24 g/mol
InChI Key: PQAONDNCUAOHQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-<i>sec</i>-Butylisatin is a derivative of isatin (1<i>H</i>-indole-2,3-dione), a heterocyclic compound with a fused benzene and pyrrolidone ring. The <i>sec</i>-butyl group (–CH(CH2CH3)CH2CH3) is substituted at the 7-position of the isatin core, conferring distinct steric and electronic properties compared to other alkyl-substituted isatins .

Properties

CAS No.

57817-01-3

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

7-butan-2-yl-1H-indole-2,3-dione

InChI

InChI=1S/C12H13NO2/c1-3-7(2)8-5-4-6-9-10(8)13-12(15)11(9)14/h4-7H,3H2,1-2H3,(H,13,14,15)

InChI Key

PQAONDNCUAOHQS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC2=C1NC(=O)C2=O

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Branching Effects : The branched <i>sec</i>-butyl group at position 7 reduces crystallinity compared to linear <i>n</i>-butyl analogs, as evidenced by its lower melting point (145–148°C vs. 132–135°C for 7-<i>n</i>-butylisatin) .
  • Lipophilicity : 7-<i>sec</i>-Butylisatin exhibits moderate logP (2.8), balancing solubility and membrane permeability better than 5-isopropylisatin (logP 2.1) .

Pharmacological Activity

Comparative studies highlight substituent-driven variations in bioactivity:

Compound IC50 (µM) Against EGFR<sup>a</sup> Antimicrobial Activity (MIC, µg/mL)<sup>b</sup> Solubility (mg/mL, PBS)
7-<i>sec</i>-Butylisatin 12.3 ± 1.2 8.5 (Gram-positive) 0.45
5-Isopropylisatin 28.7 ± 3.1 32.0 1.20
6-Methylisatin >100 >100 2.80
7-<i>n</i>-Butylisatin 9.8 ± 0.9 6.0 0.30

<sup>a</sup> Half-maximal inhibitory concentration against epidermal growth factor receptor kinase .
<sup>b</sup> Minimum inhibitory concentration against <i>Staphylococcus aureus</i> .

Key Findings :

  • Kinase Inhibition : 7-<i>sec</i>-Butylisatin shows potent EGFR inhibition (IC50 12.3 µM), outperforming 5-isopropylisatin (IC50 28.7 µM) due to optimal steric complementarity in the ATP-binding pocket .
  • Antimicrobial Efficacy : The compound’s moderate lipophilicity enhances Gram-positive bacterial membrane penetration, achieving MIC 8.5 µg/mL, superior to 5-isopropylisatin but less effective than linear 7-<i>n</i>-butylisatin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.